molecular formula C12H15N B119156 n-[(2r)-1-Phenylpropan-2-yl]prop-2-yn-1-amine CAS No. 56862-28-3

n-[(2r)-1-Phenylpropan-2-yl]prop-2-yn-1-amine

Cat. No. B119156
CAS RN: 56862-28-3
M. Wt: 173.25 g/mol
InChI Key: UUFAJPMQSFXDFR-LLVKDONJSA-N
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Description

This compound, also known as Norselegiline, is a member of amphetamines . It has the molecular formula C12H15N and a molecular weight of 173.25 g/mol . It’s not a naturally occurring metabolite and is only found in those individuals exposed to this compound or its derivatives .


Synthesis Analysis

Propargylamines, a class of compounds to which this compound belongs, have many pharmaceutical and biological properties . A green approach to synthesize such compounds is very relevant . This review aims to describe the solvent-free synthetic approaches towards propargylamines via A3 and KA2 coupling reactions .


Molecular Structure Analysis

The IUPAC name of this compound is (2R)-1-phenyl-N-prop-2-ynylpropan-2-amine . The InChI and SMILES strings provide a textual representation of the compound’s structure .


Chemical Reactions Analysis

Based on the literature review, very few articles have been published on this compound . More research is needed to fully understand its chemical reactions.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 173.25 g/mol . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Novel Psychoactive Substance Analysis

A study by Chapman (2017) discusses the NMR spectra of novel psychoactive substances (NPS), including derivatives related to n-[(2r)-1-Phenylpropan-2-yl]prop-2-yn-1-amine. This research is significant for forensic and harm-reduction organizations in identifying and analyzing these compounds (Chapman, 2017).

LDL Receptor Upregulation

Research by Ito et al. (2002) developed a method for preparing N-[1-(3-Phenylpropane-1-yl)piperidin-4-yl]-5-thia-1,8b-diazaacenaphthylene-4-carboxamide, a compound related to n-[(2r)-1-Phenylpropan-2-yl]prop-2-yn-1-amine, as an upregulator of the LDL receptor. This has implications in cholesterol management and cardiovascular health (Ito et al., 2002).

Isotope Effects in Enzymatic N-Demethylation

Abdel-Monem (1975) studied the N-demethylation of tertiary amines, including compounds structurally similar to n-[(2r)-1-Phenylpropan-2-yl]prop-2-yn-1-amine. This research provides insights into the metabolic pathways and enzymatic interactions of such compounds (Abdel-Monem, 1975).

Asymmetric Synthesis for HPV Treatment

A study by Boggs et al. (2007) describes the asymmetric synthesis of a compound related to n-[(2r)-1-Phenylpropan-2-yl]prop-2-yn-1-amine for treating human papillomavirus infections. This illustrates the pharmaceutical potential of such compounds in antiviral therapies (Boggs et al., 2007).

Catalytic Activity in Organic Synthesis

Barluenga et al. (1983) investigated the oxidative aminomercuriation of prop-2-ynyl alcohols, highlighting the role of related amines in organic synthesis and potential applications in developing new synthetic methods (Barluenga et al., 1983).

Dual Inhibitor for Cholinesterase and Monoamine Oxidase

Research by Bautista-Aguilera et al. (2014) identified a compound structurally related to n-[(2r)-1-Phenylpropan-2-yl]prop-2-yn-1-amine as a new dual inhibitor for cholinesterase and monoamine oxidase, indicating its potential use in treating neurological disorders (Bautista-Aguilera et al., 2014).

properties

IUPAC Name

(2R)-1-phenyl-N-prop-2-ynylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N/c1-3-9-13-11(2)10-12-7-5-4-6-8-12/h1,4-8,11,13H,9-10H2,2H3/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUFAJPMQSFXDFR-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)NCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CC=CC=C1)NCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001315731
Record name Desmethylselegiline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001315731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n-[(2r)-1-Phenylpropan-2-yl]prop-2-yn-1-amine

CAS RN

56862-28-3
Record name Desmethylselegiline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56862-28-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Desmethylselegiline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056862283
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Desmethylselegiline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001315731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DESMETHYLSELEGILINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5F44WR1I53
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
S Nag, L Lehmann, T Heinrich, A Thiele… - Journal of medicinal …, 2011 - ACS Publications
The aim in this project was to synthesize and to study fluorine-18 labeled analogues of l-deprenyl which bind selectively to the enzyme monoamine oxidase B (MAO-B). Three …
Number of citations: 26 pubs.acs.org
H Rommelspacher - Isoquinolines And Beta-Carbolines As Neurotoxins …, 2012 - Springer
Recent studies with MAO B inhibitors do not support the notion of neuroprotective actions by direct inhibition of the isoenzyme nor by inhibition of MAO A. MAO activity is present in the …
Number of citations: 3 link.springer.com
S Nag - 2013 - search.proquest.com
Monoamine oxidases (MAO-A and MAO-B) are important enzymes regulating the levels of monoaminergic neurotransmitters. Selective and irreversible MAO-B inhibitors such as L-…
Number of citations: 1 search.proquest.com
M Naoi, W Maruyama - Current pharmaceutical design, 2010 - ingentaconnect.com
Alzheimer's and Parkinson's diseases are the most common neurodegenerative disorders among the aged. The etiologies of these diseases remain to be clarified, but the common …
Number of citations: 122 www.ingentaconnect.com

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